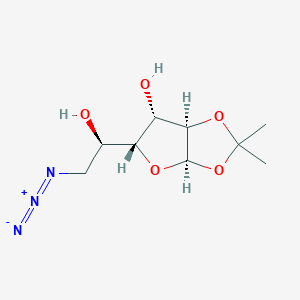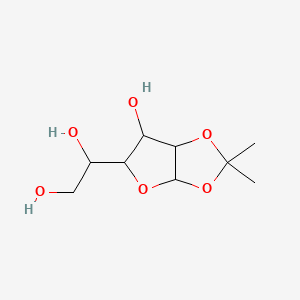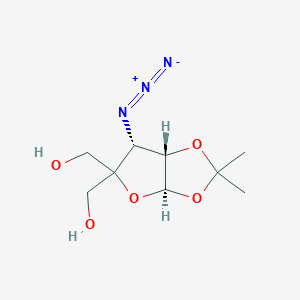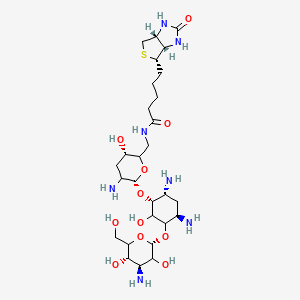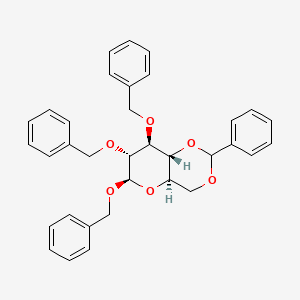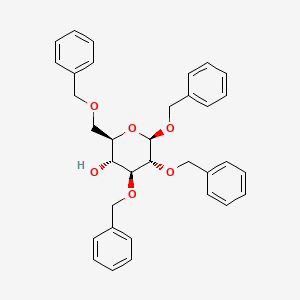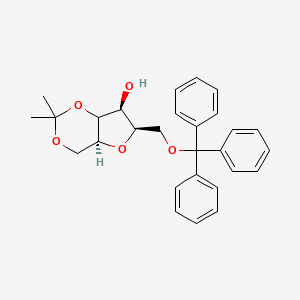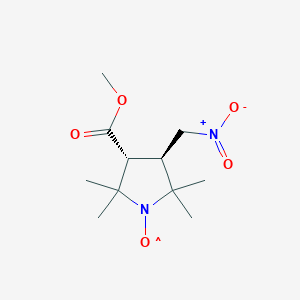
trans-3-Methoxycarbonyl-2,2,5,5-tetramethyl-4-nitromethyl-pyrrolidin-1-oxyl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related pyrrolidine derivatives involves methods such as electrochemical oxidative decarboxylation and reactions with nucleophiles, offering pathways to obtain compounds with specific substitutions and structural configurations (Renaud & Seebach, 1986). Another approach involves the reaction of alkyl 2H-azirine-2-carboxylates with pyridinium salts to produce heterocyclic betaines, highlighting the versatility in synthesizing nitrogen-containing heterocycles (Funt et al., 2018).
Molecular Structure Analysis
The molecular structure of related compounds can be elucidated through methods like X-ray crystallography, revealing the arrangement of atoms within the molecule and their spatial orientation. For example, the crystal structure of 3-(N-methoxy-N-methylcarbamoyl)-2,2,5,5-tetramethyl-1-oxy-pyrroline has been determined, providing insights into the supramolecular layer structure in the solid state linked by intermolecular hydrogen bonds (Frey & Herdtweck, 2010).
Chemical Reactions and Properties
Chemical reactions involving pyrrolidine derivatives are diverse, including the Ritter reaction for synthesizing pyrido- and pyrrolo[2,3-d]oxazoles, highlighting the compound's reactivity towards nitriles and cyclic N-acyliminium ions (Morgan et al., 2008). Additionally, palladium-catalyzed synthesis processes demonstrate the compound's utility in forming tetrahydrofurans through oxidative cyclization-methoxycarbonylation reactions (Gabriele et al., 2000).
科学的研究の応用
Synthesis of Cross-Linking Spin Label Reagents
Hideg et al. (1988) demonstrated the synthesis of 3-Methoxycarbonyl-2,2,5,5-tetramethyl-4-nitromethylpyrrolidin-1-oxyl, which could be transformed into amino compounds and potentially useful as cross-linking spin label reagents (Hideg et al., 1988).
Lipid Membrane Permeability Studies
A series of studies by Benial et al. (2012, 2013, 2014, 2016) and others used Electron Spin Resonance (ESR) to investigate the permeability of 3-Methoxycarbonyl-2,2,5,5-tetramethyl-pyrrolidine-1-oxyl in lipid membranes. These studies illustrate the usefulness of ESR in distinguishing between intra- and extra-membrane water and assessing membrane permeability using nitroxyl spin probes (Benial et al., 2012), (Benial et al., 2013), (Benial et al., 2014), (Benial et al., 2016).
Overhauser-enhanced Magnetic Resonance Imaging (OMRI)
David Jebaraj et al. (2017) studied deuterated nitroxyl spin probes, including 3-Methoxycarbonyl-2,2,5,5-tetramethyl-pyrrolidine-1-oxyl, for their suitability in in vivo/in vitro electron spin resonance and Overhauser-enhanced magnetic resonance imaging modalities (David Jebaraj et al., 2017).
Electron Spin Resonance (ESR) Spectroscopy for Cellular Studies
Shen et al. (2002) explored nitroxides, including this compound, as biophysical probes for molecular motion, intracellular oxygen, pH, and other cellular processes. They found that isoindoline nitroxides, which include derivatives of 3-Methoxycarbonyl-2,2,5,5-tetramethyl-pyrrolidine-1-oxyl, have high relative oxygen sensitivity and moderate metabolism rates in cells, making them useful for EPR studies in viable systems (Shen et al., 2002).
Safety And Hazards
将来の方向性
特性
InChI |
InChI=1S/C11H19N2O5/c1-10(2)7(6-12(15)16)8(9(14)18-5)11(3,4)13(10)17/h7-8H,6H2,1-5H3/t7-,8+/m1/s1 |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIXMQWQHWAPHJD-SFYZADRCSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C(C(N1[O])(C)C)C(=O)OC)C[N+](=O)[O-])C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@@H]([C@H](C(N1[O])(C)C)C(=O)OC)C[N+](=O)[O-])C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 71433783 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

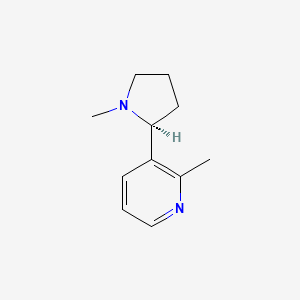

![N-[4,5-dihydroxy-6-(hydroxymethyl)-2-[(3,4,5-trihydroxy-6-methoxyoxan-2-yl)methoxy]oxan-3-yl]acetamide](/img/no-structure.png)
![N6-([6-Aminohexyl]carbamoyl-methyl)adenosine 5'-triphosphate lithium salt](/img/structure/B1139689.png)
